molecular formula C21H26ClN3OS2 B2411266 N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isobutyramide hydrochloride CAS No. 1330380-79-4

N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isobutyramide hydrochloride

Cat. No.: B2411266
CAS No.: 1330380-79-4
M. Wt: 436.03
InChI Key: JUORGEHFBBHXJZ-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isobutyramide hydrochloride is a useful research compound. Its molecular formula is C21H26ClN3OS2 and its molecular weight is 436.03. The purity is usually 95%.
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Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2-methylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3OS2.ClH/c1-12(2)19(25)23-21-18(20-22-15-7-5-6-8-16(15)26-20)14-9-10-24(13(3)4)11-17(14)27-21;/h5-8,12-13H,9-11H2,1-4H3,(H,23,25);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUORGEHFBBHXJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=C(C2=C(S1)CN(CC2)C(C)C)C3=NC4=CC=CC=C4S3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isobutyramide hydrochloride is a compound that has garnered interest for its biological activities, particularly as an inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1), a key enzyme involved in DNA repair processes. This article reviews its synthesis, biological evaluation, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C25H26ClN3O2S2C_{25}H_{26}ClN_{3}O_{2}S_{2}, with a molecular weight of approximately 500.1 g/mol. Its structure incorporates a benzo[d]thiazol-2-yl moiety and a tetrahydrothieno[2,3-c]pyridin-2-yl group, which contribute to its biological activity.

Inhibition of APE1 :
N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide (a related compound) has been shown to exhibit low micromolar activity against APE1. This inhibition results in the potentiation of cytotoxicity when combined with alkylating agents like methylmethane sulfonate (MMS) and temozolomide (TMZ), indicating its potential role in enhancing the efficacy of certain chemotherapeutics .

Table 1: Summary of Biological Activities

Activity Findings
APE1 Inhibition Low µM inhibition observed; enhances cytotoxicity of alkylating agents .
Antiviral Activity In vitro activity against RSV, HRV, and influenza A virus.
Immunomodulatory Effects Modulates immune cell activity; potential influence on immune response.
ADME Profile Favorable absorption, distribution, metabolism, excretion characteristics in mice .

Case Studies and Research Findings

  • Synthesis and Structure-Activity Relationship (SAR) : Research has focused on the synthesis of various analogs to explore their biological activities. The SAR studies indicate that modifications in the chemical structure can significantly affect APE1 inhibition and overall biological efficacy .
  • In Vitro Studies : In cellular assays using HeLa cells, compounds related to N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl...) demonstrated the ability to induce hyperaccumulation of apurinic sites when treated with MMS. This suggests that APE1 inhibitors may disrupt DNA repair mechanisms effectively .
  • Potential Therapeutic Applications : Given its multifaceted biological activities—including anti-cancer and antiviral properties—this compound could be explored further for therapeutic applications in oncology and infectious diseases. The modulation of immune responses also opens avenues for research in immunotherapy.

Scientific Research Applications

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis. The mechanism involves disrupting essential bacterial processes and inhibiting growth through interference with biochemical pathways critical for bacterial survival and replication .

Anticancer Properties

The compound has shown potential anticancer effects by inducing apoptosis and causing cell cycle arrest in various cancer cell lines. In vitro studies suggest that it can inhibit the proliferation of cancer cells through mechanisms involving apoptosis induction and modulation of signaling pathways related to cell survival .

Neuroprotective Effects

The structural features of the compound indicate potential neuroprotective properties. Studies have suggested that derivatives similar to this compound can protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in developing treatments for neurodegenerative diseases .

Antibacterial Activity

A study evaluated the antibacterial efficacy of benzothiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that the tested compounds exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, demonstrating their potential as effective antibacterial agents .

Cancer Cell Line Studies

In experiments involving breast cancer cell lines (MCF-7), N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isobutyramide hydrochloride demonstrated significant cytotoxic effects compared to control groups. Flow cytometry analysis revealed an increase in apoptotic cells following treatment with the compound .

In Silico Studies

Computational studies have been employed to predict the binding affinity of this compound to various biological targets. Molecular docking simulations suggest strong interactions with key enzymes involved in cancer metabolism and bacterial resistance mechanisms. These findings provide insights into the potential therapeutic applications of the compound in treating infections and cancer .

Preparation Methods

Formation of Tetrahydrothieno[2,3-c]pyridine Core

The core structure is synthesized via acid-catalyzed cyclization. A thiophene-amide derivative (e.g., 3-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine) reacts with isobutyraldehyde under acidic conditions to form the bicyclic system.

Procedure :

  • Combine 3-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine (1.0 equiv) and isobutyraldehyde (1.05 equiv) in glacial acetic acid containing p-toluenesulfonic acid (0.05 equiv).
  • Heat at 95°C for 8–10 hours, followed by neutralization with 2N NaOH.
  • Extract with ethyl acetate, wash with brine, and concentrate to yield the cyclized product.

Key Optimization :

  • Prolonged heating (>10 hours) improves cyclization efficiency but risks decomposition.
  • Yields range from 65–78% depending on aldehyde reactivity.

Introduction of 6-Isopropyl Group

The isopropyl substituent is introduced via reductive amination or alkylation.

Alkylation Method :

  • Treat the tetrahydrothieno[2,3-c]pyridine core (1.0 equiv) with 2-bromopropane (1.2 equiv) in the presence of potassium carbonate (2.0 equiv) in DMF.
  • Heat at 80°C for 12 hours, followed by aqueous workup.
  • Yield : 70–85%.

Challenges :

  • Steric hindrance from the bicyclic system necessitates elevated temperatures.
  • Competing N-alkylation byproducts are minimized using a bulky base (e.g., K3PO4).

Installation of Benzo[d]thiazol-2-yl Moiety

The benzo[d]thiazol-2-yl group is appended via palladium-catalyzed coupling or nucleophilic aromatic substitution.

Suzuki Coupling :

  • React 3-bromo-tetrahydrothieno[2,3-c]pyridine (1.0 equiv) with benzo[d]thiazol-2-ylboronic acid (1.5 equiv) using Pd(PPh3)4 (5 mol%) and K2CO3 in toluene/ethanol.
  • Heat at 100°C for 24 hours.
  • Yield : 60–72%.

Alternative Route :

  • Direct coupling using CuI and trans-N,N′-dimethylcyclohexane-1,2-diamine in DMSO at 120°C.

Amidation to Form Isobutyramide

The primary amine at position 2 undergoes amidation with isobutyryl chloride.

Procedure :

  • Dissolve the amine intermediate (1.0 equiv) in dichloromethane.
  • Add isobutyryl chloride (1.2 equiv) and triethylamine (2.0 equiv) at 0°C.
  • Stir at room temperature for 4 hours, then wash with NaHCO3 and brine.
  • Yield : 80–88%.

Coupling Reagent Method :

  • For sterically hindered amines, employ EDC (1.3 equiv) and HOBt (1.3 equiv) with isobutyric acid in DMF.

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt via acidification.

Procedure :

  • Dissolve the amide product in anhydrous ether.
  • Bubble HCl gas through the solution until precipitation completes.
  • Filter and dry under vacuum.
  • Purity : >99% (HPLC).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Step Optimal Solvent Temperature Yield Improvement
Cyclization Glacial acetic acid 95°C +15% vs. toluene
Suzuki Coupling Toluene/EtOH 100°C +20% vs. DMF
Amidation DCM RT +12% vs. THF

Data compiled from.

Analytical Characterization

Spectral Data

  • 1H NMR (400 MHz, DMSO-d6) : δ 1.21 (d, J = 6.8 Hz, 6H, isopropyl), 2.98 (m, 1H, isopropyl-CH), 3.45–3.60 (m, 4H, tetrahydrothieno CH2), 7.45–7.89 (m, 4H, benzo[d]thiazole).
  • HRMS (ESI+) : m/z calcd for C21H24N3OS2 [M+H]+ 406.1310, found 406.1308.

Purity and Stability

  • HPLC : Retention time = 8.2 min (98.5% purity, C18 column).
  • Storage : Stable as hydrochloride salt at −20°C for >12 months.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)
Cyclization-Alkylation High regioselectivity Requires harsh acids 78
Reductive Amination Mild conditions Low functional group tolerance 65
Suzuki Coupling Versatile for aryl groups Costly catalysts 72

Challenges and Troubleshooting

  • Low Amidation Yield : Caused by steric hindrance; resolved using EDC/HOBt.
  • Byproduct Formation : During cyclization, optimize aldehyde stoichiometry to minimize dimerization.

Applications and Derivatives

This compound serves as a precursor for AP endonuclease inhibitors, with potential applications in oncology. Derivatives modified at the isobutyramide group show enhanced blood-brain barrier permeability.

Q & A

Q. What are the critical steps for synthesizing this compound with high purity, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, including heterocyclic ring formation (tetrahydrothieno[2,3-c]pyridine), amidation, and final salt formation. Key steps include:

  • Precursor activation : Use benzo[d]thiazole derivatives as starting materials, with precise stoichiometry to minimize side products .
  • Amidation optimization : Control reaction temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to enhance coupling efficiency .
  • Purification : Employ gradient HPLC (C18 column, acetonitrile/water mobile phase) to achieve >95% purity .

Q. Which analytical techniques are most reliable for structural characterization?

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm regiochemistry of the tetrahydrothienopyridine core and isopropyl group positioning .
  • X-ray crystallography : Resolves conformational ambiguity in the benzo[d]thiazole-thienopyridine fused system .
  • Mass spectrometry (HRMS) : Validates molecular weight (±2 ppm accuracy) and detects trace impurities .

Q. How can researchers assess this compound's preliminary biological activity?

  • In vitro assays : Screen against kinase targets (e.g., EGFR, CDK2) using fluorescence polarization assays at 1–10 µM concentrations .
  • Solubility testing : Use PBS (pH 7.4) with DMSO cosolvent (<0.1% v/v) to avoid colloidal aggregation artifacts .

Advanced Research Questions

Q. How does the compound's conformational flexibility impact target binding, and what computational methods are suitable for analysis?

The tetrahydrothienopyridine ring adopts a boat conformation, positioning the isopropyl group for hydrophobic interactions. Methods include:

  • Molecular dynamics (MD) simulations : Run in explicit solvent (e.g., TIP3P water) for 100 ns to assess ligand-protein stability .
  • Free energy perturbation (FEP) : Quantify binding affinity changes upon isopropyl-to-cyclopentyl substitution .

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies often arise from:

  • Crystallization variants : Polymorphs (e.g., anhydrous vs. monohydrate) alter solubility and membrane permeability .
  • Assay interference : Mitigate thiazole-mediated redox activity by adding 1 mM DTT to buffer systems .
  • Dose-response validation : Replicate IC50_{50} values across orthogonal assays (e.g., SPR and cellular proliferation) .

Q. What strategies optimize selectivity for neurological vs. oncological targets?

  • Pharmacophore modeling : Prioritize substituents with ClogP <3.5 to enhance blood-brain barrier penetration for neurological applications .
  • Selectivity screening : Profile against panels of GPCRs (e.g., serotonin 5-HT2A_{2A}) and kinases (e.g., MAPK14) to identify off-target liabilities .

Q. How can metabolic stability be improved without compromising potency?

  • Isotopic labeling : Replace labile hydrogens (e.g., 2H^2H/13C^{13}C) on the isopropyl group to track oxidative metabolism .
  • Prodrug design : Introduce ester moieties at the isobutyramide group for pH-dependent activation in tumor microenvironments .

Methodological Guidelines

  • Synthetic reproducibility : Document reaction atmosphere (N2_2 vs. air) and catalyst batches (e.g., Pd(PPh3_3)4_4 purity) to ensure inter-lab consistency .
  • Data validation : Cross-reference NMR shifts with DFT-calculated chemical shifts (B3LYP/6-31G* basis set) to confirm assignments .
  • Ethical reporting : Disclose all negative results (e.g., failed coupling steps) in supplementary materials to guide troubleshooting .

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